molecular formula C7H10O B2454150 (1R,5R)-Bicyclo[3.2.0]heptane-6-one CAS No. 81444-97-5

(1R,5R)-Bicyclo[3.2.0]heptane-6-one

Cat. No. B2454150
CAS RN: 81444-97-5
M. Wt: 110.156
InChI Key: XADFSXKNPLLSDY-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1R,5R)-Bicyclo[3.2.0]heptane-6-one” is a chemical compound . It contains a total of 18 atoms, including 10 Hydrogen atoms, 7 Carbon atoms, and 1 Oxygen atom .


Molecular Structure Analysis

The molecular structure of “this compound” includes 1 four-membered ring, 1 five-membered ring, 1 seven-membered ring, and 1 ketone (aliphatic) .

Scientific Research Applications

Asymmetric Nitrogen Configuration

The research on the twisting of 5- and 6-membered rings in bicyclic cis-diaziridines reveals the rapid process of these structural changes, highlighting the potential for asymmetric nitrogen configurations in chemical synthesis (Shustov et al., 1985) Consensus Paper Details.

Enzyme Inhibition

A study demonstrated the synthesis of isomeric bicyclo[4.1.0]heptane analogues of a glycosidase inhibitor, illustrating the compounds' inhibitory activities against α-galactosidase enzymes. This underscores the relevance of such bicyclic structures in developing enzyme inhibitors (Wang & Bennet, 2007) Consensus Paper Details.

Chemical Synthesis and Structure Analysis

The generation and analysis of Bicyclo[4.1.0]hept-1,6-ene provided insights into its chemical behavior, dimerization, and oxidation products, offering a basis for further chemical synthesis and structural analysis in the field (Billups et al., 1996) Consensus Paper Details.

Radical Cyclizations to Bicycloheptanes

Research on radical cyclization cascades leading to Bicyclo[3.1.1]heptanes has shown efficient pathways for the construction of complex bicyclic structures, which is crucial for organic synthesis (Bogen et al., 1999) Consensus Paper Details.

properties

IUPAC Name

(1R,5R)-bicyclo[3.2.0]heptan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c8-7-4-5-2-1-3-6(5)7/h5-6H,1-4H2/t5-,6-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XADFSXKNPLLSDY-PHDIDXHHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=O)C2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CC(=O)[C@@H]2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.